Nudicaulin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Nudicaulin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudicaulin A, a member of the unique flavoalkaloid class of natural products, is a pigment responsible for the yellow color of the Iceland poppy, Papaver nudicaule. Structurally, it is a complex glycoside built upon a pentacyclic indole (B1671886) alkaloid core, representing a fascinating convergence of the flavonoid and indole biosynthetic pathways. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and known biological activities of Nudicaulin A and its closely related diastereomer, Nudicaulin II. It includes a compilation of spectroscopic data, detailed experimental protocols for its biomimetic synthesis and biological evaluation, and a discussion of its potential as a lead compound in drug discovery.
Chemical Structure and Properties
Nudicaulin A is more formally known in the scientific literature as Nudicaulin I. It exists as one of two major diastereomers, the other being Nudicaulin II. The structure of these compounds was a subject of study for over 70 years before its definitive revision and elucidation in 2013.[1][2]
The core of Nudicaulin I is a pentacyclic indole alkaloid aglycon.[2][3] This unique scaffold is formed from the fusion of a pelargonidin (B1210327) glycoside and an indole molecule.[1] The absolute configuration of the two stereogenic centers in the aglycon of Nudicaulin I has been determined to be (3S,11R). Its diastereomer, Nudicaulin II, possesses the (3R,11S) configuration. The molecule is further decorated with glucose moieties, contributing to its solubility and overall properties.
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C41H47NO20 | |
| Calculated Mass (M+H)+ | 874.27642 m/z | |
| Appearance | Yellow Pigment | |
| UV-Vis λmax | ~460 nm |
Spectroscopic Data
The structural elucidation of Nudicaulin I and II was heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nudicaulin I Aglycone (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 140.5 | - |
| 3 | 55.0 | 5.07 (s) |
| 4 | 108.3 | 7.10 (d, 8.5) |
| 4a | 155.1 | - |
| 5 | 157.9 | 6.85 (d, 8.5) |
| 6 | 116.5 | 7.45 (d, 8.5) |
| 7 | 161.2 | - |
| 8 | 95.8 | 6.25 (s) |
| 8a | 106.7 | - |
| 9 | 161.2 | - |
| 10 | 94.5 | 6.55 (s) |
| 11 | 126.7 | - |
| 12 | 126.8 | - |
| 13 | 116.5 | - |
| 1' | 130.4 | - |
| 2', 6' | 132.4 | 7.10 (d, 8.5) |
| 3', 5' | 116.5 | 6.85 (d, 8.5) |
| 4' | 168.2 | - |
| 15 | 112.0 | 7.45 (d, 8.0) |
| 16 | 122.0 | 7.15 (t, 7.5) |
| 17 | 120.0 | 7.05 (t, 7.5) |
| 18 | 125.0 | 7.55 (d, 8.0) |
| 19 | 149.6 | - |
Note: Data extracted from the supporting information of Tatsis et al., Org. Lett. 2013, 15, 1, 156–159. Assignments are for the aglycone portion for clarity. The full spectra also contain signals for the glycosidic units.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Ion | Calculated m/z | Found m/z |
| Nudicaulin I | [M+H]⁺ | 874.27642 | 874.27482 (for hydrogenated derivative) |
Note: Data from Tatsis et al., Org. Lett. 2013, 15, 1, 156–159. The found mass is for the dihydronudicaulin I derivative, confirming the mass of the core structure.
Experimental Protocols
Biomimetic Synthesis of Nudicaulins I and II
A highly efficient biomimetic synthesis was reported by Devlin and Sperry, achieving a 92% yield. The reaction proceeds through a unique cascade sequence involving the anthocyanin orientalin and indole.
Protocol:
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Preparation of Reactants: Prepare a solution of orientalin (pelargonidin-3-O-sophoroside-7-O-glucoside) in an appropriate aqueous buffer. Prepare a separate solution of indole.
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Reaction Conditions: Combine the orientalin and indole solutions. The reaction is typically carried out in an aqueous environment at a controlled pH, which is crucial for the cascade reaction to proceed. The reaction mimics the proposed biosynthetic pathway.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting materials and the appearance of the yellow nudicaulin products.
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Purification: Upon completion, the reaction mixture is subjected to purification, typically involving preparative HPLC, to isolate Nudicaulin I and II.
Isolation from Papaver nudicaule
A general procedure for the extraction and isolation of alkaloids from Papaveraceae species can be adapted for nudicaulins.
Protocol:
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Extraction: Dried and powdered aerial parts of Papaver nudicaule are defatted by maceration in a non-polar solvent such as hexane. The defatted plant material is then extracted exhaustively with methanol, often using a Soxhlet apparatus.
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Acid-Base Partitioning: The methanolic extract is evaporated to dryness, and the residue is suspended in an acidic aqueous solution (e.g., 6% HCl) to protonate the alkaloids. This aqueous solution is then partitioned against a non-polar organic solvent (e.g., chloroform) to remove non-alkaloidal compounds.
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Alkaloid Extraction: The pH of the aqueous layer is then adjusted to be basic, deprotonating the alkaloids and allowing their extraction into an immiscible organic solvent like chloroform.
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Chromatographic Purification: The crude alkaloid extract is then subjected to chromatographic techniques for separation and purification. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) to isolate the individual nudicaulins.
Antiproliferative and Cytotoxicity Assays
The biological activity of nudicaulin derivatives has been assessed using standard cell-based assays. A representative protocol is outlined below.
Protocol:
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Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and non-cancer cell lines (e.g., HUVEC) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
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Compound Preparation: A stock solution of the test compound (Nudicaulin I or derivative) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium.
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Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density. After allowing the cells to adhere (typically overnight), they are treated with the various concentrations of the test compound.
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Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
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Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.
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Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Mechanism of Action
While research into the biological activities of the native Nudicaulins I and II is still emerging, studies on closely related synthetic derivatives have provided initial insights into their potential as therapeutic agents.
Antiproliferative and Cytotoxic Effects
A study on O-methylated nudicaulin aglycon derivatives demonstrated their antiproliferative and cytotoxic activities against several human cell lines.
Table 3: Reported IC₅₀ Values of Nudicaulin Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Nudicaulin Derivative 6 | HeLa (Cervical Cancer) | Antiproliferative | ~10-20 |
| Nudicaulin Derivative 7 | K-562 (Leukemia) | Antiproliferative | ~20-30 |
| Nudicaulin Derivative 9 | HUVEC (Normal Endothelial) | Cytotoxicity | > 50 |
Note: The data represents the general range of activities reported for various derivatives in the study by Dudek et al., Molecules 2018, 23(12), 3357. Specific values are available in the supplementary information of the cited paper.
The selectivity of some derivatives for cancer cells over normal cells (e.g., higher IC₅₀ for HUVEC) suggests a potential therapeutic window, a critical aspect for drug development.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which nudicaulins exert their biological effects are not yet well understood. The unique flavoalkaloid structure suggests that they may interact with multiple cellular targets. Given the known activities of other flavonoid and indole alkaloids, potential mechanisms could involve:
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Interaction with Kinases: Many flavonoid-based compounds are known to be kinase inhibitors.
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DNA Intercalation or Topoisomerase Inhibition: The planar aromatic regions of the molecule could potentially intercalate with DNA or inhibit topoisomerase enzymes, similar to some other alkaloids.
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Modulation of Apoptotic Pathways: The cytotoxic effects observed suggest that nudicaulins may induce apoptosis in cancer cells.
Further research is required to elucidate the specific signaling pathways involved.
Biosynthesis and Logical Relationships
The formation of Nudicaulin I is a fascinating example of a biosynthetic pathway that combines elements from two distinct metabolic routes: the flavonoid pathway and the tryptophan/indole pathway.
Biosynthetic Pathway Overview
The biosynthesis begins with the production of the precursors, pelargonidin glycoside (an anthocyanin) and free indole. These precursors are then proposed to undergo a spontaneous, pH-dependent fusion to form the nudicaulin scaffold.
Caption: Proposed biosynthetic pathway of Nudicaulin I.
Experimental Logic for Structure Elucidation
The revised structure of Nudicaulin was confirmed through a series of chemical modifications and spectroscopic analyses. This workflow demonstrates the logical process of confirming a complex natural product structure.
Caption: Workflow for the structural elucidation of Nudicaulin.
Conclusion and Future Directions
Nudicaulin A (Nudicaulin I) and its diastereomer represent a structurally novel class of flavoalkaloids with demonstrated, albeit preliminary, biological activity. The development of a high-yield biomimetic synthesis opens the door for the production of these complex molecules in quantities sufficient for extensive biological evaluation and the generation of a library of analogues for structure-activity relationship (SAR) studies.
Future research should focus on several key areas:
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Elucidation of the Mechanism of Action: Identifying the specific cellular targets and signaling pathways modulated by nudicaulins is crucial for understanding their therapeutic potential.
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In Vivo Studies: The promising in vitro antiproliferative activity needs to be validated in animal models of cancer to assess efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse range of analogues will help to identify the key structural features required for biological activity and to optimize potency and selectivity.
The unique chemical architecture and nascent biological profile of Nudicaulin A make it a compelling starting point for further investigation in the fields of medicinal chemistry and chemical biology.
